molecular formula C23H28O2Se2 B14188089 Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate CAS No. 922525-88-0

Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate

Cat. No.: B14188089
CAS No.: 922525-88-0
M. Wt: 494.4 g/mol
InChI Key: VRBBDHLHYKKYGR-UHFFFAOYSA-N
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Description

Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate is a chemical compound known for its unique structure and properties. It contains two phenylselanyl groups attached to an oct-2-enoate backbone, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate typically involves the reaction of oct-2-enoic acid with phenylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phenylselanyl groups. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl groups can be oxidized to form selenoxides.

    Reduction: The compound can be reduced to form the corresponding selenides.

    Substitution: The phenylselanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.

    Biology: Studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate involves its interaction with biological molecules through its phenylselanyl groups. These groups can undergo redox reactions, which may contribute to the compound’s antioxidant properties. The molecular targets and pathways involved include the inhibition of oxidative stress and modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 2,3-bis(phenylthio)oct-2-enoate: Similar structure but contains sulfur instead of selenium.

    Propan-2-yl 2,3-bis(phenylselanyl)hex-2-enoate: Similar structure but with a shorter carbon chain.

Uniqueness

Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds are known for their antioxidant and therapeutic potential, making this compound particularly valuable for research and industrial applications.

Properties

CAS No.

922525-88-0

Molecular Formula

C23H28O2Se2

Molecular Weight

494.4 g/mol

IUPAC Name

propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate

InChI

InChI=1S/C23H28O2Se2/c1-4-5-8-17-21(26-19-13-9-6-10-14-19)22(23(24)25-18(2)3)27-20-15-11-7-12-16-20/h6-7,9-16,18H,4-5,8,17H2,1-3H3

InChI Key

VRBBDHLHYKKYGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C(C(=O)OC(C)C)[Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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